N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide
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Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide, also known as compound X, is a synthetic compound that belongs to the class of carboxamide. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives, like the one , can be synthesized using various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of the compound is C15H13NO3S2, and it has a molecular weight of 319.39. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Scientific Research Applications
Organic Synthesis and Chemical Properties
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide, due to its structure, finds relevance in organic synthesis, especially in the formation of heterocyclic compounds. For instance, compounds containing furan and thiophene units, similar to the chemical , have been synthesized and evaluated for their chemical reactivity and potential applications in creating more complex molecules. The synthesis of novel compounds through reactions such as nitration, bromination, formylation, and acylation demonstrates the versatility of furan and thiophene derivatives in organic chemistry (Aleksandrov & El’chaninov, 2017).
Biological Activity
The structural components of this compound suggest potential biological activities. Related structures have been studied for their antimicrobial, antifungal, and antiprotozoal properties. For example, furan-carboxamide derivatives have shown activity against various pathogens, indicating the potential of such compounds in drug development (Siddiqa et al., 2022). Furthermore, compounds with furan and thiophene moieties have been evaluated for their antitumor activities, demonstrating the importance of these heterocyclic compounds in medicinal chemistry research (Franchetti et al., 1995).
Material Science and Polymer Chemistry
In material science, furan derivatives, including those related to this compound, contribute to the development of novel materials. For instance, enzymatic synthesis of biobased polyesters using furan compounds as building blocks showcases the application of furan derivatives in creating sustainable materials with desirable physical properties (Jiang et al., 2014).
Environmental Degradation
Research into the degradation of furans and thiophenes by bacterial strains indicates the environmental relevance of these compounds. Mutations in Escherichia coli allowed for the degradation of furan and thiophene derivatives, highlighting the potential for bioremediation strategies to address pollution by heterocyclic compounds (Abdulrashid & Clark, 1987).
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(12-4-2-8-20-12)13-6-5-10(21-13)9-16-15(18)11-3-1-7-19-11/h1-8,14,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHKSNXVXSUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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